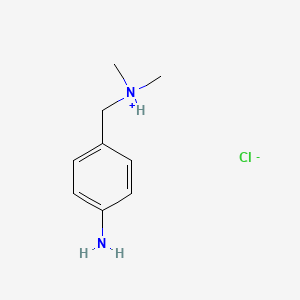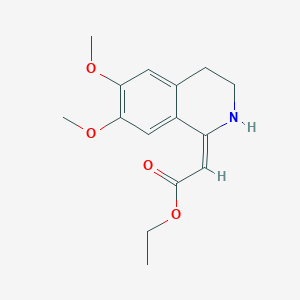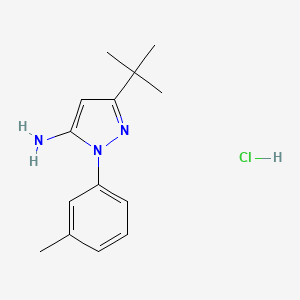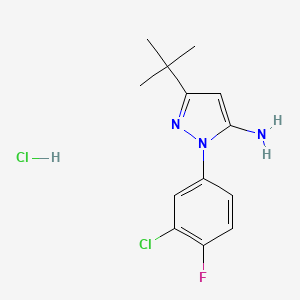![molecular formula C13H9ClFNO3 B7790072 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene](/img/structure/B7790072.png)
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, and nitro groups, as well as a phenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene typically involves multiple steps:
Halogenation: Chlorination of the benzene ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.
Etherification: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a chloromethyl benzene compound in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
科学的研究の応用
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique substituents make it a candidate for the development of novel polymers or advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and DNA.
作用機序
The mechanism of action of 2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-[(4-fluorophenoxy)methyl]-4-nitrobenzene
- 2-Chloro-1-[(3-chlorophenoxy)methyl]-4-nitrobenzene
- 2-Chloro-1-[(3-bromophenoxy)methyl]-4-nitrobenzene
Uniqueness
2-Chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with a nitro group, makes it particularly interesting for studying electronic effects and steric hindrance in chemical reactions.
This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
特性
IUPAC Name |
2-chloro-1-[(3-fluorophenoxy)methyl]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-13-7-11(16(17)18)5-4-9(13)8-19-12-3-1-2-10(15)6-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWWHJNKQRLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
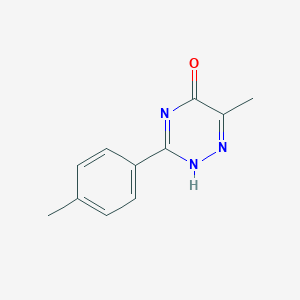
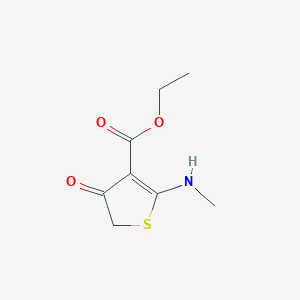
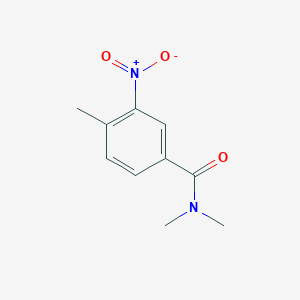
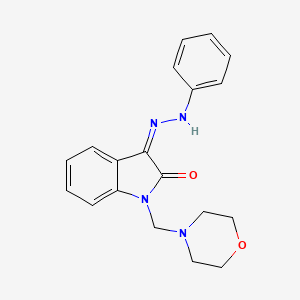
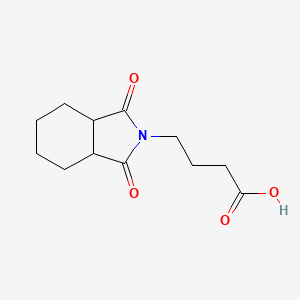
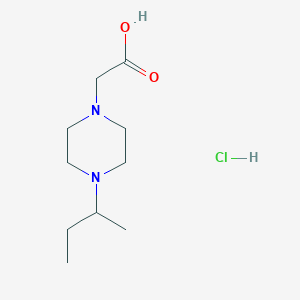
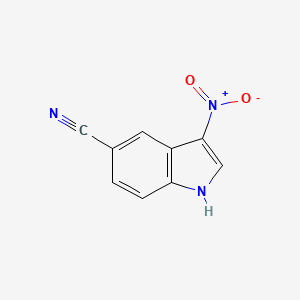
![2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester](/img/structure/B7790035.png)
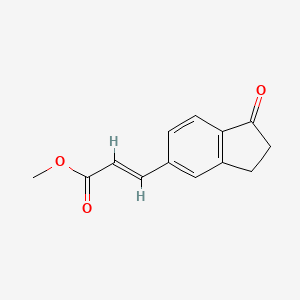
![Tert-butyl 4-[3-(2-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B7790051.png)
